molecular formula C7H5FN2 B598148 6-Fluoro-4-methylnicotinonitrile CAS No. 1201192-60-0

6-Fluoro-4-methylnicotinonitrile

Cat. No.: B598148
CAS No.: 1201192-60-0
M. Wt: 136.129
InChI Key: QFXREOQLNIVKPE-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylnicotinonitrile is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate, or building block, for the construction of more complex molecules. Its molecular structure, incorporating both a fluorine atom and a nitrile group on the pyridine ring, allows researchers to readily further functionalize the core, facilitating the exploration of structure-activity relationships in the development of active pharmaceutical ingredients (APIs) . Compounds of this class are frequently employed in cross-coupling reactions and as precursors to various heterocyclic systems. As a standard handling procedure for similar research chemicals, this product should be stored in a cool, dry place, and it may be advisable to store it under an inert atmosphere for long-term stability . Researchers should handle this material with care, as related substances are classified with hazard statements indicating toxicity if swallowed, in contact with skin, or if inhaled . Please refer to the associated Safety Data Sheet (SDS) for detailed handling and safety information before use. This compound is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXREOQLNIVKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 4 Methylnicotinonitrile

Exploration of Nucleophilic and Electrophilic Transformations

The pyridine (B92270) ring, substituted with both electron-donating (methyl) and electron-withdrawing (fluoro and nitrile) groups, exhibits a nuanced reactivity profile towards both nucleophiles and electrophiles.

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional handle, primarily characterized by its electrophilic carbon atom. libretexts.org This allows it to undergo a variety of nucleophilic addition reactions. libretexts.orgcymitquimica.com

Key reactions of the nitrile group include:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. libretexts.orgpressbooks.pub This transformation is a fundamental method for converting nitriles into other important functional groups.
  • Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) reduces the nitrile to a primary amine (R-CH2NH2). libretexts.orgpressbooks.pub Milder reducing agents such as DIBAL-H can selectively reduce the nitrile to an aldehyde. pressbooks.pub
  • Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents, add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgpressbooks.pub This reaction provides a valuable route for the synthesis of ketones with the formation of a new carbon-carbon bond. libretexts.org
  • Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, leading to the formation of nitrogen-containing heterocyclic compounds. researchgate.net
  • Interactive Table: Common Reactions of the Nitrile Group
    Reagent(s) Product Functional Group Reaction Type
    H3O+ or OH- Carboxylic Acid Hydrolysis
    LiAlH4, then H2O Primary Amine Reduction
    DIBAL-H, then H2O Aldehyde Reduction
    R-MgBr, then H2O Ketone Nucleophilic Addition
    Azides Tetrazole Cycloaddition

    Reactivity of the Fluoro and Methyl Substituents

    The fluorine atom, being highly electronegative, enhances the lipophilicity of the compound and can influence its reactivity. cymitquimica.com It is generally a poor leaving group in nucleophilic aromatic substitution reactions unless the ring is highly activated. However, under specific conditions, it can be displaced by strong nucleophiles.

    The methyl group is a site for free-radical halogenation, where one or more hydrogen atoms can be replaced by halogens like chlorine or bromine. ambeed.com It can also undergo oxidation to form a carboxylic acid under strong oxidizing conditions. ambeed.com

    Directed Aromatic Substitution Patterns on the Nicotinonitrile Ring

    The substituents on the pyridine ring direct the position of incoming electrophiles in electrophilic aromatic substitution (SEAr) reactions. cognitoedu.org The directing effect of a substituent is determined by its ability to donate or withdraw electron density from the aromatic ring. cognitoedu.org

  • Methyl Group (-CH3): As an electron-donating group, the methyl group is an ortho, para-director, activating these positions for electrophilic attack. cognitoedu.org
  • Fluoro Group (-F): Halogens are generally deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation of electrons. organicchemistrytutor.com
  • Nitrile Group (-CN): The nitrile group is a strongly electron-withdrawing group and acts as a meta-director, deactivating the ring towards electrophilic substitution. cognitoedu.org
  • Interactive Table: Directing Effects of Substituents on the Nicotinonitrile Ring
    Substituent Electronic Effect Directing Influence
    -CH3 (at C4) Electron-donating Ortho, Para-directing
    -F (at C6) Electron-withdrawing (inductive), Electron-donating (resonance) Ortho, Para-directing (deactivating)
    -CN (at C3) Electron-withdrawing Meta-directing (deactivating)

    Cycloaddition Reactions and Annulation Pathways

    Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.org While specific examples for 6-Fluoro-4-methylnicotinonitrile are not extensively detailed in the provided search results, the presence of the pyridine ring and the nitrile group suggests potential for participation in such reactions. For instance, the nitrile group can undergo [3+2] cycloadditions. researchgate.net

    Annulation, the formation of a new ring onto an existing one, is another important strategy in heterocyclic chemistry. researchgate.net The functional groups on this compound could serve as handles for annulation reactions to build more complex, fused heterocyclic systems. For example, reactions involving the methyl group and the adjacent nitrile could potentially lead to the formation of a fused ring.

    Functional Group Interconversions of this compound Derivatives

    Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk The derivatives of this compound, obtained through reactions of the nitrile, fluoro, or methyl groups, can undergo a wide array of FGIs.

    For example, a primary amine, synthesized from the reduction of the nitrile group, can be further transformed into a variety of other nitrogen-containing functionalities. Similarly, a carboxylic acid obtained from nitrile hydrolysis can be converted into esters, amides, or acid halides. The hydroxyl group, if introduced by substitution of the fluorine atom, can be converted into ethers, esters, or halides. ub.edu

    Mechanistic Investigations of Chemical Reactions Involving this compound

    Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation.

    The hydrolysis of the nitrile group, for instance, proceeds through a well-established mechanism involving nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization to an amide, which is then further hydrolyzed. libretexts.orglibretexts.org

    The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. ulethbridge.ca The stability of this intermediate determines the regioselectivity of the reaction.

    Mechanistic studies of cycloaddition reactions, such as the Diels-Alder reaction, often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to predict the stereochemistry and regiochemistry of the products. koyauniversity.org While not directly about the title compound, studies on related fluorinated molecules in Diels-Alder reactions highlight the influence of fluorine on reactivity. nih.govmdpi.com


    Reaction Pathway Elucidation and Intermediates Characterization

    The elucidation of reaction pathways for this compound primarily involves exploring its susceptibility to nucleophilic attack. The most probable reaction pathway is the displacement of the fluoride (B91410) at the C-6 position.

    The generally accepted mechanism for nucleophilic aromatic substitution on such electron-poor rings is a two-step addition-elimination process.

    Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom (C-6) bonded to the fluorine. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system. The attack results in the formation of a high-energy, negatively charged intermediate.

    Intermediate Formation: This addition leads to the formation of a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyridine ring and the nitrile group, which helps to stabilize it. The sp2 hybridization of the attacked carbon is temporarily changed to sp3.

    Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step by the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast.

    While the primary pathway involves substitution at the C-6 position, other potential, though less favored, reactions could include nucleophilic attack at the nitrile group under harsh conditions, leading to its hydrolysis or transformation into other functional groups.

    The characterization of the transient intermediates, such as the Meisenheimer complex, is challenging due to their high reactivity and short lifetimes. Their existence is often inferred through a combination of experimental techniques and computational modeling. Low-temperature NMR spectroscopy can sometimes be used to observe these stabilized intermediates. However, for many reactions, computational chemistry provides the most detailed insight into the structure and stability of these transient species.

    Table 1: Plausible Reaction Pathways for this compound This table is illustrative and based on general principles of reactivity for analogous compounds.

    Pathway Reactants Conditions Product Intermediate
    SNAr This compound + Nucleophile (e.g., R-NH2, R-OH) Polar solvent (e.g., DMF, DMSO), Base (optional) 6-Substituted-4-methylnicotinonitrile Meisenheimer complex
    Nitrile Hydrolysis This compound + H2O Strong Acid or Base, Heat 6-Fluoro-4-methylnicotinamide or 6-Fluoro-4-methylnicotinic acid -
    Nitrile Reduction This compound + Reducing Agent (e.g., LiAlH4) Aprotic solvent (e.g., THF, Ether) (6-Fluoro-4-methylpyridin-3-yl)methanamine -

    Transition State Analysis and Energy Profiles

    Transition state analysis and the generation of energy profiles are powerful tools, primarily within computational chemistry, for understanding the kinetics and thermodynamics of a chemical reaction. An energy profile, or reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products.

    For the SNAr reaction of this compound, the energy profile would feature two main transition states corresponding to the two steps of the addition-elimination mechanism.

    Second Transition State (TS2): This is the energy maximum on the path from the Meisenheimer intermediate to the final product. It corresponds to the breaking of the C-F bond and the expulsion of the fluoride ion. The energy barrier for this step (Ea2) is typically much lower than for the first step, as it leads to the restoration of the stable aromatic ring.

    Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transition states. A key verification for a true transition state structure is the presence of exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state correctly connects the reactants (or intermediate) to the products.

    Table 2: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction of this compound with an Amine Nucleophile The following values are representative and intended for illustrative purposes to demonstrate a typical energy profile for an SNAr reaction. Actual values would require specific quantum chemical calculations.

    Species Description Relative Free Energy (kcal/mol)
    Reactants This compound + R-NH2 0.0
    TS1 Transition state for nucleophilic addition +15 to +25
    Intermediate Meisenheimer Complex +5 to +10
    TS2 Transition state for fluoride elimination +8 to +15
    Products 6-(Alkylamino)-4-methylnicotinonitrile + HF -10 to -20

    Computational and Theoretical Chemistry Studies on 6 Fluoro 4 Methylnicotinonitrile

    Quantum Chemical Calculations of Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide insights into electron distribution, molecular geometry, and reactivity.

    Density Functional Theory (DFT) for Ground State Properties

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. For a molecule like 6-Fluoro-4-methylnicotinonitrile, a DFT study would typically calculate properties such as optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).

    Hypothetical Data Table for DFT Calculations on this compound:

    PropertyHypothetical ValueSignificance
    HOMO Energye.g., -7.2 eVIndicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity as a nucleophile.
    LUMO Energye.g., -1.5 eVIndicates the molecule's ability to accept electrons. A lower energy suggests greater reactivity as an electrophile.
    HOMO-LUMO Gape.g., 5.7 eVRelates to the molecule's kinetic stability and electronic excitability. A larger gap implies higher stability.
    Dipole Momente.g., 3.5 DProvides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

    Note: The values in this table are illustrative examples and are not based on actual published research for this compound.

    Molecular Electrostatic Potential (MEP) Analysis

    Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

    For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the pyridine (B92270) ring nitrogen, making them potential sites for electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to the electrostatic potential distribution.

    Prediction of Spectroscopic Parameters and Validation with Experimental Data

    Theoretical calculations are frequently used to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the assignment of experimental signals. DFT methods are commonly employed for this purpose.

    Hypothetical Data Table for Predicted vs. Experimental Vibrational Frequencies:

    Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
    C≡N stretche.g., 2235e.g., 2230Nitrile group vibration
    C-F stretche.g., 1250e.g., 1245Fluoro group vibration
    C-H stretch (methyl)e.g., 2980e.g., 2975Methyl group C-H bond vibration

    Note: This table is a hypothetical representation. No published studies were found that provide this data for this compound.

    Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

    Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

    Transition State Characterization and Activation Barriers

    To study a reaction involving this compound, computational chemists would model the potential energy surface to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a crucial factor in determining the reaction rate.

    Reaction Coordinate Mapping and Reaction Dynamics

    Reaction coordinate mapping involves tracing the lowest energy path from reactants to products on the potential energy surface. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. Reaction dynamics simulations can further elucidate the time-evolution of the system during the chemical transformation.

    No Published Studies on the Computational and Theoretical Chemistry of this compound's Intermolecular Interactions

    Despite a thorough search of available scientific literature and crystallographic databases, no specific computational or theoretical studies detailing the non-biological intermolecular interactions, crystal packing, or supramolecular assemblies of this compound were found.

    Consequently, the requested section on "Molecular Modeling of Intermolecular Interactions" for this specific compound cannot be provided at this time due to the absence of published research data.

    Q & A

    Q. Advanced Research Focus

    • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., fluorine substitution at C6 vs. methyl at C4) ().
    • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction kinetics ().

    Methodological Insight : Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) and compare with experimental yields ().

    What analytical techniques are critical for characterizing fluorinated nicotinonitrile derivatives?

    Q. Basic Research Focus

    • NMR : Assign peaks using DEPT-135 (e.g., δ 7.35–8.42 ppm for aromatic protons in ).
    • Mass spectrometry : Confirm molecular ions (e.g., [M+H]⁺ at m/z 253.28 for C₁₅H₁₂FN₃ in ).

    Advanced Insight : Use X-ray crystallography to resolve steric effects from the methyl group at C4 ().

    How do substituents (e.g., fluoro vs. methyl) influence the stability of this compound?

    Q. Advanced Research Focus

    • Thermal stability : Conduct TGA/DSC to compare decomposition temperatures ().
    • Hydrolytic stability : Test pH-dependent degradation (e.g., 0.1M NaOH vs. HCl) via UV-Vis spectroscopy.

    Methodological Insight : Fluorine’s electron-withdrawing effect increases resistance to nucleophilic hydrolysis compared to non-fluorinated analogs ().

    What strategies address low yields in large-scale synthesis of this compound?

    Q. Advanced Research Focus

    • Catalyst optimization : Replace POCl₃ with trichlorophosphate for higher selectivity ().
    • Process intensification : Use continuous flow reactors to reduce reaction time from hours to minutes ().

    Methodological Insight : Monitor intermediates via in-situ IR spectroscopy to adjust reagent feed rates ().

    How can researchers assess environmental risks of this compound?

    Q. Basic Research Focus

    • Biodegradation assays : Use OECD 301F to measure half-life in soil/water.
    • Ecotoxicity : Test Daphnia magna LC₅₀ values ( recommends preventing drainage system contamination).

    Methodological Insight : Model partition coefficients (log P) to predict bioaccumulation potential ().

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